6-Bromo-3-chloropyrazin-2-amine
Overview
Description
6-Bromo-3-chloropyrazin-2-amine is an organic compound with the molecular formula C4H3BrClN3. It is a white crystalline solid known for its high thermal stability. This compound is almost insoluble in water at normal temperature but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of antiepileptic drugs .
Mechanism of Action
Target of Action
Similar compounds like 2-amino-6-chloropyrazine have been found to interact with cyclin-dependent kinase 2 in humans .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.4 , which could influence its distribution and bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives, to which this compound belongs, are often involved in interactions with enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrazine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about these interactions are not currently available.
Metabolic Pathways
Any effects on metabolic flux or metabolite levels related to this compound are also not currently known .
Preparation Methods
The preparation of 6-Bromo-3-chloropyrazin-2-amine typically involves the reaction of 6-bromopyrazin-2-amine with aluminum trichloride under the catalysis of cuprous chloride . The specific synthesis process can be carried out using laboratory organic synthesis techniques. Industrial production methods may involve similar reactions but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
6-Bromo-3-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyrazine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-3-chloropyrazin-2-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is primarily used in the synthesis of antiepileptic drugs and other pharmaceuticals.
Comparison with Similar Compounds
6-Bromo-3-chloropyrazin-2-amine can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: Another aminopyrazine derivative with similar chemical properties and applications.
3-Bromo-5-chloropyrazin-2-amine: A compound with a similar structure but different substitution pattern on the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other aminopyrazine derivatives.
Properties
IUPAC Name |
6-bromo-3-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMPGCBRUNBZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719208 | |
Record name | 6-Bromo-3-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082843-72-8 | |
Record name | 6-Bromo-3-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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